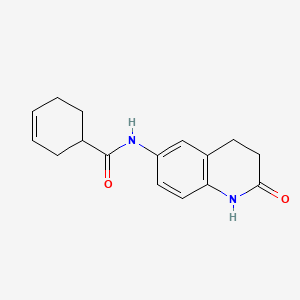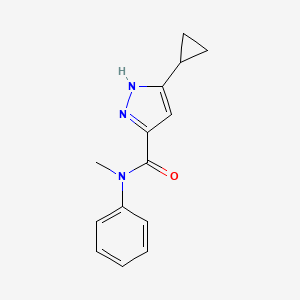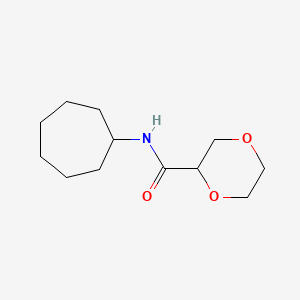
3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as 3,4-CTMP, is a synthetic compound that belongs to the class of psychostimulants. It was first synthesized in 1960 and has been used for scientific research purposes since then. This compound is known for its ability to enhance cognitive function and improve memory, making it an attractive option for research in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one is not fully understood, but it is thought to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are involved in the regulation of cognitive function and memory.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one include increased levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and memory. However, prolonged use of this compound can lead to tolerance and dependence, as well as potential adverse effects on cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its ability to enhance cognitive function and memory, as well as its well-characterized mechanism of action. However, the limitations of using this compound include the potential for tolerance and dependence, as well as potential adverse effects on cardiovascular function.
Orientations Futures
Future research on 3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one could focus on developing safer and more effective analogs of this compound, as well as investigating its potential for the treatment of cognitive disorders such as ADHD and Alzheimer's disease. Additionally, further research could explore the long-term effects of this compound on cognitive function and memory, as well as its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of 3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one involves a multi-step process that begins with the reaction of 1-benzylpiperidin-4-one with 2-bromoacetic acid. This reaction produces 1-benzyl-4-(2-carboxyethyl)piperidin-4-one, which is then reacted with sodium borohydride to produce 1-benzyl-4-(2-hydroxyethyl)piperidin-4-one. Finally, this compound is reacted with oxalyl chloride and pyrrolidine to produce 3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one.
Applications De Recherche Scientifique
3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one has been used extensively in scientific research to investigate its effects on cognitive function and memory. It has been shown to enhance working memory and attention in animal models, making it a promising candidate for the treatment of cognitive disorders such as ADHD and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(12-7-1-2-8-12)6-5-10-4-3-9-14-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGOSBUXFBDORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-yl)-1-pyrrolidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)











